[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol involves the reaction of 2-chlorobenzaldehyde and 4-fluorobenzaldehyde with an appropriate epoxidizing agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct stereoisomer is produced.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain the quality and yield of the product . The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as diols, ketones, and substituted epoxides .
Scientific Research Applications
[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Medicine: Explored for potential therapeutic applications, particularly in antifungal treatments.
Industry: Widely used in agriculture as a fungicide to protect crops from fungal infections.
Mechanism of Action
The mechanism of action of [(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol involves the inhibition of ergosterol biosynthesis in fungi. This compound targets the enzyme lanosterol 14α-demethylase, disrupting the production of ergosterol, an essential component of fungal cell membranes . This disruption leads to impaired cell membrane integrity and ultimately the death of the fungal cells.
Comparison with Similar Compounds
[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol is unique due to its specific stereochemistry and potent antifungal activity. Similar compounds include:
(2R,3S)-epoxiconazole: An enantiomer with similar chemical properties but different biological activity.
Itraconazole: A structurally related compound with broader antifungal activity.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
CAS No. |
855251-08-0 |
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Molecular Formula |
C15H12ClFO2 |
Molecular Weight |
278.70 g/mol |
IUPAC Name |
[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C15H12ClFO2/c16-13-4-2-1-3-12(13)14-15(9-18,19-14)10-5-7-11(17)8-6-10/h1-8,14,18H,9H2/t14-,15-/m1/s1 |
InChI Key |
UIDGXRLUAXSGDA-HUUCEWRRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(CO)C3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)(CO)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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